molecular formula C27H21ClFN3O2S B2976242 2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-96-7

2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2976242
CAS No.: 2034555-96-7
M. Wt: 505.99
InChI Key: JILODWFFKIRNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 2034555-96-7) is a pyrrolo[3,2-d]pyrimidinone derivative with a molecular formula of C₂₇H₂₁ClFN₃O₂S and a molecular weight of 506.0 g/mol . Its structure features:

  • A pyrrolo[3,2-d]pyrimidin-4(5H)-one core, a bicyclic heteroaromatic system.
  • A 2-chloro-4-fluorobenzylthio group at position 2, contributing halogen-mediated hydrophobic interactions.
  • A 4-methoxybenzyl substituent at position 3, providing electron-donating properties.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClFN3O2S/c1-34-21-11-7-17(8-12-21)15-32-26(33)25-24(22(14-30-25)18-5-3-2-4-6-18)31-27(32)35-16-19-9-10-20(29)13-23(19)28/h2-14,30H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILODWFFKIRNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. Its molecular formula is C27H21ClFN3O2SC_{27}H_{21}ClFN_3O_2S, with a molecular weight of approximately 505.99 g/mol. The compound's structure includes a pyrrolo[3,2-d]pyrimidine core, characterized by specific substitutions that may influence its pharmacological properties.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors involved in cancer progression and inflammation. The unique functional groups present in the compound may enhance its binding affinity and selectivity towards these targets, making it a candidate for further research in medicinal chemistry .

Anticancer Properties

Pyrrolopyrimidine derivatives are known for their anticancer properties, and this compound is no exception. Preliminary studies suggest that it may inhibit tumor growth by targeting pathways associated with cancer cell proliferation and survival. For instance, compounds within this class have shown efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In addition to its anticancer potential, the compound may exhibit anti-inflammatory activities. Pyrrolopyrimidines have been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators. This aspect is particularly relevant in conditions characterized by chronic inflammation .

Other Biological Activities

Research indicates that similar compounds in the pyrrolopyrimidine family possess a range of biological activities, including:

  • Antioxidant effects
  • Antibacterial and antiviral properties
  • Anti-diabetic effects
    These activities highlight the versatility of pyrrolopyrimidine derivatives in therapeutic applications .

Case Studies and Experimental Data

A review of literature reveals several studies focusing on the biological evaluation of pyrrolopyrimidine derivatives. For instance:

  • Antitumor Activity : A study demonstrated that certain pyrrolopyrimidine derivatives significantly inhibited the growth of various cancer cell lines in vitro, suggesting their potential as anticancer agents.
  • Inflammation Models : In animal models of inflammation, related compounds showed reduced edema and inflammatory markers, indicating their potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibition of tumor growth in vitro
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntioxidantScavenging of reactive oxygen species
AntibacterialActivity against various bacterial strains
AntiviralInhibition of viral replication in vitro

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

3-(2-Methoxybenzyl) Analog
  • Structure : Differs only in the position of the methoxy group on the benzyl substituent (2-methoxy vs. 4-methoxy) .
  • Electronic effects (e.g., resonance donation) are also less pronounced in the ortho position.
3-Benzyl Analog
  • Structure : Lacks the methoxy group entirely, replaced by a simple benzyl group at position 3 .
  • Impact : Absence of the methoxy electron-donating group could reduce solubility and alter electronic interactions with biological targets.
Thioether vs. Ether Linkages
  • Example: 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline () replaces the thioether with a phenoxy group.

Core Structure Variations

Pyrazolo[3,4-c]pyrimidine Derivatives
  • Example: 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ().
  • Comparison : The pyrazolo-pyrimidine core lacks the fused pyrrole ring, altering π-stacking and hydrogen-bonding capabilities. Fluorine substituents in both compounds suggest shared targeting of kinases or nucleotide-binding proteins .
Thiazolo[3,2-a]pyrimidine Derivatives
  • Example : Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ().
  • Comparison: The thiazole ring introduces sulfur-based conjugation, differing in electronic properties from the pyrrolo-pyrimidinone core. The carboxylate ester may improve solubility but increase hydrolytic instability .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons
Compound Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrrolo[3,2-d]pyrimidinone 4-Methoxybenzyl, 2-Cl-4-F-benzylthio 506.0 High lipophilicity, halogen bonding
3-(2-Methoxybenzyl) Analog Pyrrolo[3,2-d]pyrimidinone 2-Methoxybenzyl, 2-Cl-4-F-benzylthio 506.0 Steric hindrance, reduced resonance
3-Benzyl Analog Pyrrolo[3,2-d]pyrimidinone Benzyl, 2-Cl-4-F-benzylthio ~478 (estimated) Lower solubility, simplified electronics
Pyrazolo[3,4-c]pyrimidine () Pyrazolo-pyrimidine Fluorophenyl, pyrrolopyridine 536.4 Kinase-targeted design, higher polarity
Thiazolo[3,2-a]pyrimidine () Thiazolo-pyrimidine Methoxybenzylidene, carboxylate ~500 (estimated) Enhanced solubility, hydrolytic liability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis is typically required for pyrrolo-pyrimidine derivatives. Key steps include:

  • Thioether formation : Reacting a chlorinated benzyl intermediate with a thiol-containing precursor under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 6–12 hours .
  • Cyclization : Using catalysts like Pd(OAc)₂ or CuI for pyrrolo-pyrimidine ring closure, as reported for analogous compounds .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress via TLC and adjust stoichiometry of thiol/chlorobenzyl precursors to minimize disulfide byproducts .

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve absolute configuration and confirm substituent positioning (e.g., benzyl and phenyl groups). Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify substituent connectivity (e.g., methoxybenzyl vs. fluorobenzyl groups) .
  • ¹⁹F NMR : Confirm fluorine substitution patterns (e.g., para vs. ortho positions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic properties?

  • Methodology :

  • Substituent variation : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxybenzyl with 4-cyanobenzyl or adjusting fluorine positions) and compare solubility, logP, and metabolic stability .
  • In vitro assays :
  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid .
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Data interpretation : Apply QSAR models to correlate substituent electronegativity/steric effects with bioavailability .

Q. How should researchers address discrepancies in reported biological activity data for similar pyrrolo-pyrimidine derivatives?

  • Methodology :

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays) and validate cell lines (e.g., HEK293 vs. HeLa) .
  • Controlled variables :
  • pH/temperature : Test activity across physiological pH (6.8–7.4) and temperatures (25°C vs. 37°C) .
  • Assay interference : Screen for false positives (e.g., fluorescence quenching in high-throughput screens) .
  • Statistical analysis : Use ANOVA to identify significant outliers and apply Bland-Altman plots for inter-lab data comparison .

Q. What experimental strategies can evaluate the environmental stability and degradation pathways of this compound?

  • Methodology :

  • Hydrolytic stability : Incubate in buffer solutions (pH 4–9) at 25°C and 40°C, monitoring degradation via HPLC-UV .
  • Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents and identify byproducts via HRMS .
  • Biotic degradation : Use activated sludge or soil microcosms to assess microbial breakdown, quantifying residual compound via GC-MS .

Methodological Notes

  • Synthetic Optimization : and highlight the importance of metal-free conditions for fluorinated intermediates, which may reduce side reactions in thioether formation.
  • Structural Validation : Crystallographic data from analogous compounds (e.g., ) suggest that steric hindrance from the 7-phenyl group may influence packing efficiency and solubility.
  • Environmental Impact : provides frameworks for assessing abiotic/biotic degradation, critical for preclinical toxicity profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.